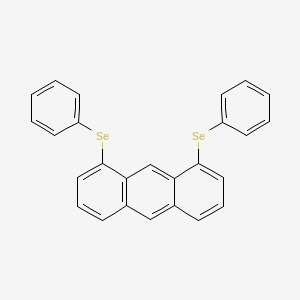

1,8-Bis(phenylselanyl)anthracene

Description

1,8-Bis(phenylselanyl)anthracene is an anthracene derivative substituted with phenylselanyl (-SePh) groups at the 1,8-positions. For instance, studies on 1,8-bis(arylselanyl)anthracenes reveal hypervalent interactions, such as linear alignments of C–Se···O···Se–C atoms, which stabilize unique electronic configurations . Anthracene derivatives are widely employed in materials science and sensing, and the phenylselanyl substituents could enhance redox activity or enable chalcogen bonding in applications like organic electronics or chemosensors .

Properties

CAS No. |

515159-05-4 |

|---|---|

Molecular Formula |

C26H18Se2 |

Molecular Weight |

488.4 g/mol |

IUPAC Name |

1,8-bis(phenylselanyl)anthracene |

InChI |

InChI=1S/C26H18Se2/c1-3-11-21(12-4-1)27-25-15-7-9-19-17-20-10-8-16-26(24(20)18-23(19)25)28-22-13-5-2-6-14-22/h1-18H |

InChI Key |

MLJVHDGHDWBKNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Se]C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)[Se]C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 1,8-dibromoanthracene with phenylselanylboronic acid in the presence of a palladium catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phenylselanyl groups. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide.

Chemical Reactions Analysis

1,8-Bis(phenylselanyl)anthracene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The phenylselanyl groups can be oxidized to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The phenylselanyl groups can be reduced to form selenides. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: The phenylselanyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1,8-Bis(phenylselanyl)anthracene with hydrogen peroxide can yield 1,8-Bis(phenylseleninyl)anthracene .

Scientific Research Applications

1,8-Bis(phenylselanyl)anthracene has several scientific research applications due to its unique properties:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology: The compound’s photophysical properties make it useful in the study of biological systems, particularly in fluorescence microscopy and imaging.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to generate reactive oxygen species upon irradiation.

Mechanism of Action

The mechanism of action of 1,8-Bis(phenylselanyl)anthracene involves its ability to interact with various molecular targets through its phenylselanyl groups. These interactions can lead to the generation of reactive oxygen species, which can induce oxidative stress in cells. The compound’s photophysical properties also allow it to act as a photosensitizer, absorbing light and transferring energy to molecular oxygen to produce singlet oxygen, a highly reactive form of oxygen that can damage cellular components .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of 1,8-Disubstituted Anthracene Derivatives

Key Findings:

- Rotational Flexibility : Ethynyl derivatives (e.g., 1,8-BPEA) exhibit co-directional rotation in the gas phase, while trimethylsilyl-ethynyl analogs (1,8-BTMSA) show unrestricted rotation . Selenium’s larger atomic size likely imposes greater steric hindrance, restricting rotation in 1,8-bis(phenylselanyl)anthracene.

- Electronic Effects: Phosphino groups (-PPh₂) donate electron density, enabling catalytic activity in acceptorless dehydrogenation (CAD) of alcohols . In contrast, boron substituents (-B(Mes)₂) perturb the anthracene π-system via conjugation with vacant p-orbitals, enabling anion sensing . Selenium’s electronegativity and hypervalent interactions may introduce unique electronic perturbations .

- Supramolecular Applications: Pyridylethynyl derivatives form halogen-bonded supramolecular boxes , while boryl derivatives enable anion recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.